

# Application Notes and Protocols for Intracellular Delivery of Phosphocreatine Using Fusogenic Liposomes

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## Compound of Interest

Compound Name: *Phosphocreatine disodium tetrahydrate*

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## Introduction

Maintaining optimal intracellular adenosine triphosphate (ATP) levels is crucial for a multitude of cellular processes, from energy metabolism to muscle contraction and nerve impulse transmission.<sup>[1][2][3][4]</sup> Phosphocreatine (PCr) serves as a rapid phosphate donor for the regeneration of ATP from adenosine diphosphate (ADP). However, the therapeutic application of exogenous PCr is hindered by its inability to readily cross the plasma membrane.<sup>[1][2][3]</sup>

This document provides detailed protocols for the use of fusogenic liposomes to effectively deliver phosphocreatine directly into the cytosol, thereby bypassing its membrane impermeability. This technology offers a promising approach for investigating cellular energy homeostasis and developing therapeutic strategies for conditions linked to impaired energy metabolism, such as cerebral creatine deficiency syndrome.<sup>[1][2][3]</sup> The described method has been shown to increase intracellular ATP levels by 23% in HEK 293T/17 cells with minimal cytotoxicity.<sup>[1][2][3][4]</sup>

## Data Presentation

## Table 1: Physicochemical Properties of Fusogenic Liposome Formulations

The following table summarizes the key physical characteristics of various fusogenic liposome formulations as determined by dynamic light scattering (DLS) and zeta potential measurements.<sup>[3][5]</sup>

Liposome Formulation	Average Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
DOPE/DOTAP/Rhod-PE	<200	≤0.20	~+30
DOPE/DOTAP/NBD-PE	<200	≤0.20	~+30
DOPE/DOTAP/NBD-PE/PCr	<200	≤0.20	~+30
DOPE/DOTAP/NBD-PE/DAPI	<200	≤0.20	~+30

## Table 2: Efficacy of Phosphocreatine Delivery

This table presents the key finding on the biological activity of the delivered phosphocreatine.

Treatment Group	Outcome	Quantitative Result
PCr-loaded fusogenic liposomes	Increase in intracellular ATP	23% increase
Free PCr	Increase in intracellular ATP	No significant increase
Empty fusogenic liposomes	Cell Viability (up to 6 pM)	Minimal toxicity observed

## Experimental Protocols

## Protocol 1: Preparation of Phosphocreatine-Loaded Fusogenic Liposomes

This protocol details the preparation of fusogenic liposomes loaded with phosphocreatine. The formulation utilizes a combination of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), with a fluorescent lipid for tracking.

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl) (NBD-PE) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (Rhod-PE)
- Phosphocreatine (PCr)
- Chloroform
- HEPES buffer (20 mM, pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

- Lipid Film Hydration:
  1. Prepare a stock solution of DOPE and DOTAP in chloroform at a 1:1 weight ratio.
  2. In a round-bottom flask, mix the DOPE/DOTAP stock solution with the fluorescent lipid tracer (NBD-PE or Rhod-PE) at a weight ratio of 1:1:0.1 (DOPE/DOTAP/Tracer).[\[6\]](#)

3. Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
  4. Further dry the film under vacuum for at least 1-2 hours to remove any residual solvent.
- Hydration and Cargo Loading:
    1. Prepare a solution of phosphocreatine in 20 mM HEPES buffer (pH 7.4).
    2. Hydrate the lipid film with the PCr solution by vortexing vigorously. This will form multilamellar vesicles (MLVs).
  - Extrusion:
    1. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a 100 nm pore size.
    2. Pass the suspension through the extruder 10-15 times to ensure a homogenous size distribution.
  - Purification and Storage:
    1. Remove unloaded PCr by dialysis or size exclusion chromatography.
    2. Store the prepared liposomes at 4°C and use within 48 hours for cell studies.<sup>[7]</sup>

## Protocol 2: Intracellular Delivery and Analysis in Cell Culture

This protocol describes the application of PCr-loaded fusogenic liposomes to cultured cells and subsequent analysis of ATP levels.

Materials:

- HEK 293T/17 cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

- PCr-loaded fusogenic liposomes (from Protocol 1)
- Control liposomes (without PCr)
- Free PCr solution
- ATP-sensing fluorescent probe (e.g., ATP-Red)
- Confocal microscope
- 96-well plates

#### Procedure:

- Cell Culture:
  1. Culture HEK 293T/17 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
  2. Seed the cells in appropriate culture vessels (e.g., 96-well plates or chambered coverglass for microscopy) and allow them to adhere overnight.
- Liposome Treatment:
  1. On the day of the experiment, replace the culture medium with fresh medium.
  2. Add the PCr-loaded fusogenic liposomes to the cells at the desired concentration (e.g., 0.37–6 pM).[2]
  3. As controls, treat separate sets of cells with:
    - Empty fusogenic liposomes (no PCr).
    - Free PCr at a concentration equivalent to that in the liposomes.
    - Vehicle control (HEPES buffer).
  4. Incubate the cells with the liposomes for the desired time period (e.g., 30 minutes).[3]

- Analysis of Intracellular ATP Levels:
  1. Following incubation, wash the cells with phosphate-buffered saline (PBS) to remove any remaining liposomes.
  2. Add the ATP-sensing fluorescent probe to the cells according to the manufacturer's instructions.
  3. Incubate for the recommended time to allow for probe uptake and interaction with intracellular ATP.
  4. Visualize and quantify the fluorescence intensity using a confocal microscope or a fluorescence plate reader. An increase in fluorescence indicates a higher intracellular ATP concentration.[3]

## Protocol 3: Cell Viability Assay

This protocol outlines the procedure to assess the cytotoxicity of the fusogenic liposomes.

Materials:

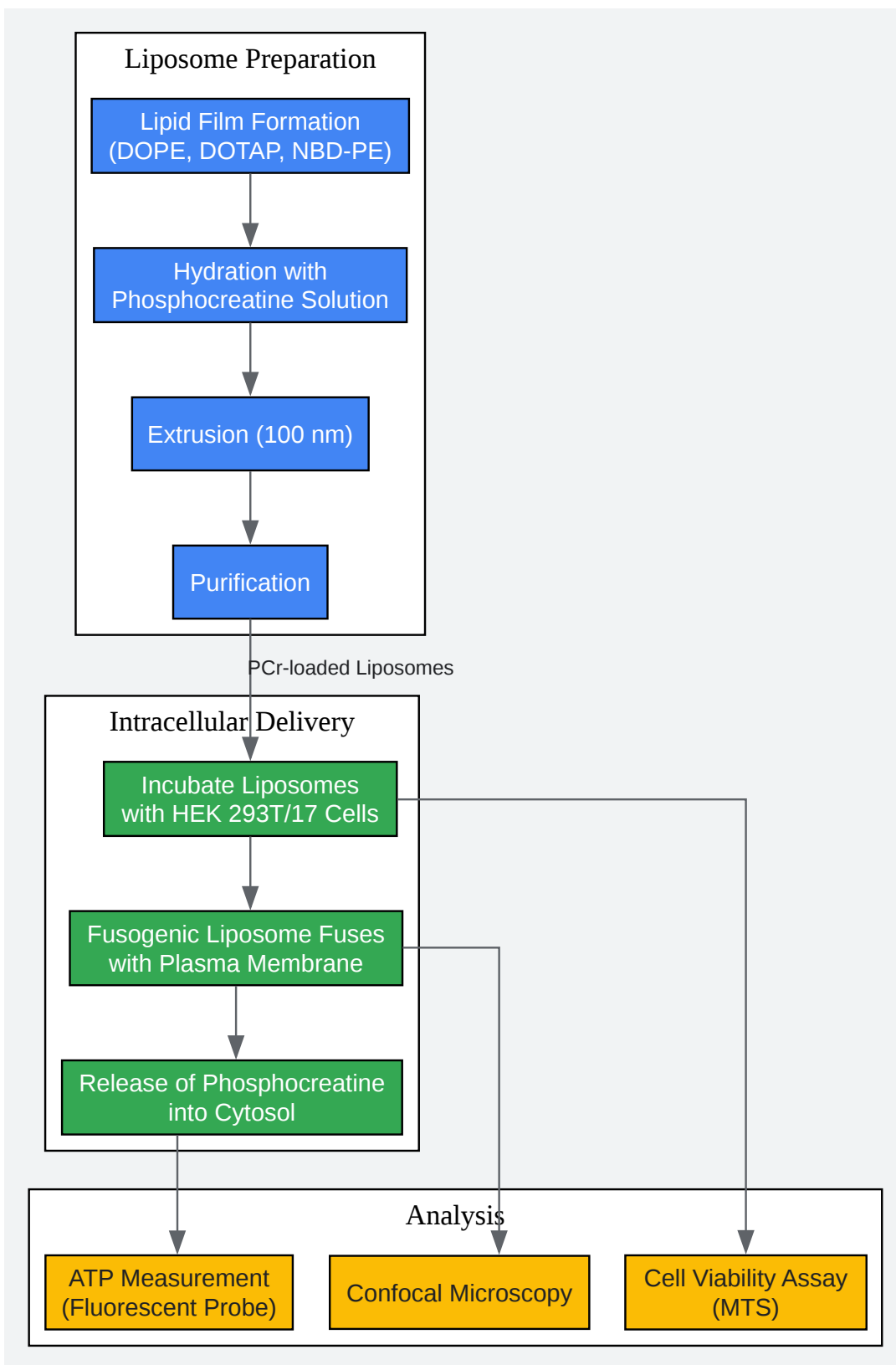
- HEK 293T/17 cells
- PCr-loaded fusogenic liposomes
- Empty fusogenic liposomes
- MTS assay kit
- 96-well plates
- Plate reader

Procedure:

- Cell Seeding:
  1. Seed HEK 293T/17 cells in a 96-well plate at a suitable density and allow them to attach overnight.

- Liposome Treatment:
  1. Treat the cells with increasing concentrations of the fusogenic liposome formulations (e.g., 0.37–6 pM).[2] Include untreated cells as a control.
- Incubation:
  1. Incubate the cells for a period that allows for proliferation (e.g., 72 hours).[2]
- MTS Assay:
  1. Add the MTS reagent to each well according to the manufacturer's protocol.
  2. Incubate the plate for 1-4 hours at 37°C.
  3. Measure the absorbance at the recommended wavelength using a microplate reader.
- Data Analysis:
  1. Calculate cell viability as a percentage of the absorbance of the untreated control cells.

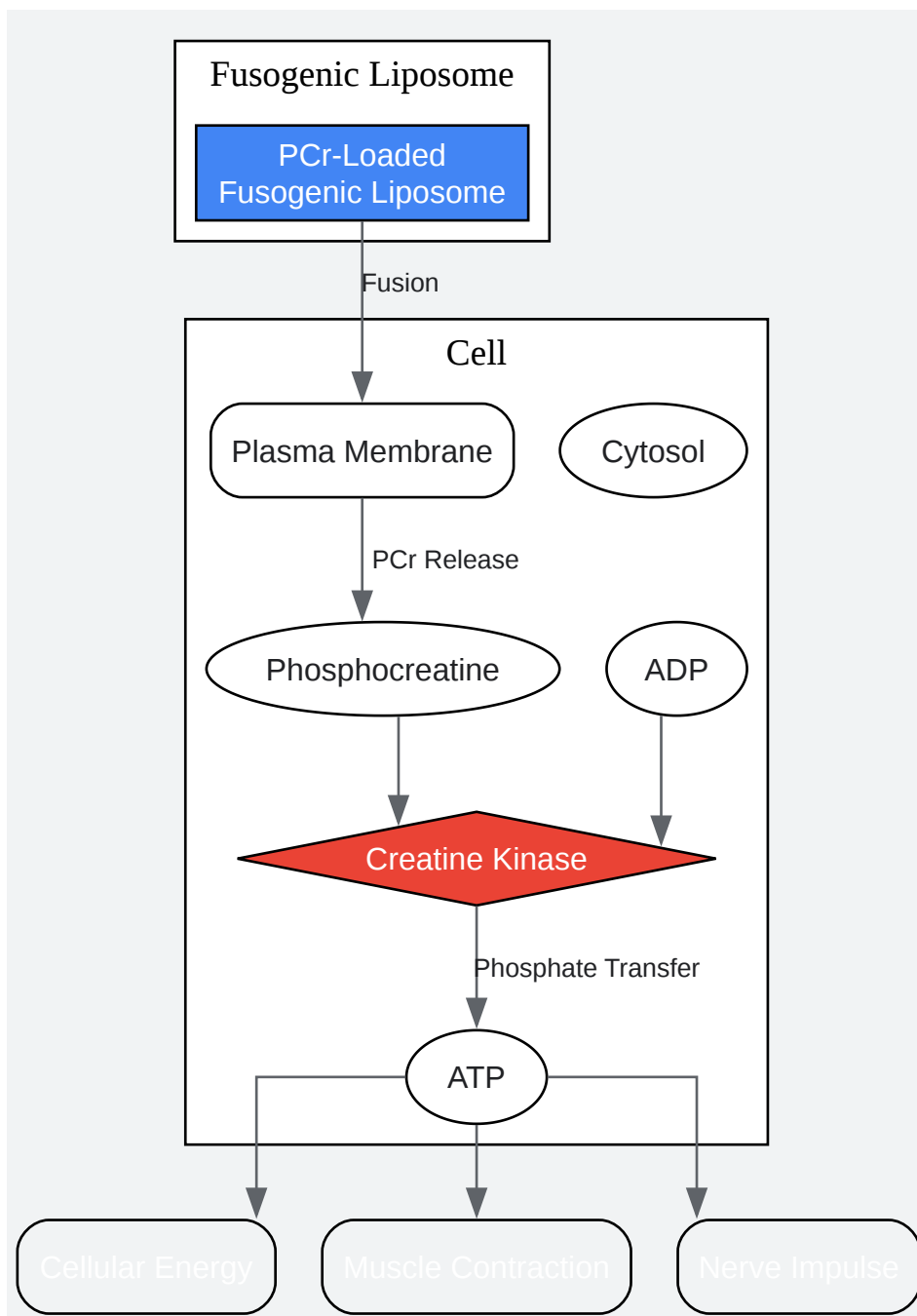
## Visualizations



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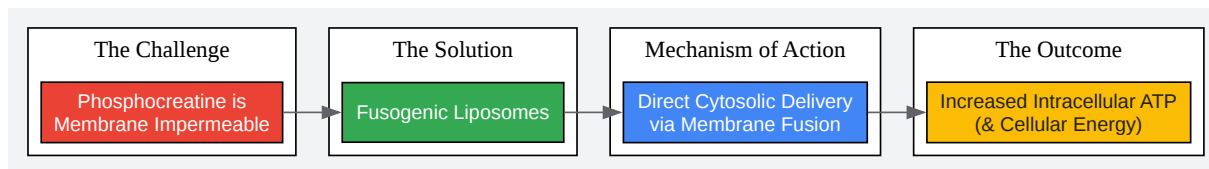
Caption: Experimental workflow for phosphocreatine delivery.





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Caption: Phosphocreatine's role in ATP regeneration.



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Caption: Logic of fusogenic liposome-mediated delivery.

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